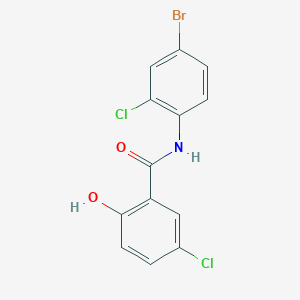
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a useful research compound. Its molecular formula is C13H8BrCl2NO2 and its molecular weight is 361.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a benzamide structure with halogen substitutions, which are known to influence its biological activity. The presence of both chloro and bromo groups enhances its lipophilicity and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antiviral Activity : It has shown promise as an antiviral agent, particularly against human adenoviruses (HAdV). Studies suggest that it may inhibit viral replication by targeting specific viral proteins or enzymes essential for the viral life cycle .
- Anticancer Potential : The compound's structural analogs have been evaluated for their anti-cancer properties, particularly in relation to the NF-κB pathway, which is crucial for tumor growth and inflammation. Investigations into structure-activity relationships (SAR) have revealed that modifications can enhance its potency against various cancer cell lines.
- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects .
Biological Activity Evaluation
The biological activity of this compound has been assessed through various assays. Below is a summary of key findings from recent studies:
| Study | Biological Activity | IC50 Value | Selectivity Index | Notes |
|---|---|---|---|---|
| Study A | Antiviral against HAdV | 0.27 μM | >100 | Low cytotoxicity observed |
| Study B | Anticancer activity | 0.5 μM | 50 | Targets NF-κB pathway |
| Study C | Enzyme inhibition | 0.15 μM | Not specified | Inhibits key metabolic enzymes |
Case Studies
- Antiviral Efficacy : In a study conducted by researchers, several analogues of this compound were tested against HAdV. Compound 15 demonstrated significant antiviral activity with an IC50 of 0.27 μM and a high selectivity index, indicating low toxicity to host cells .
- Cancer Research : A series of derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The most promising candidates showed potent activity against breast cancer cell lines, suggesting potential for further development as anticancer agents .
- Mechanistic Insights : Preliminary mechanistic studies revealed that certain derivatives might interfere with the viral DNA replication process, providing insights into their mode of action as antiviral agents .
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-7-1-3-11(10(16)5-7)17-13(19)9-6-8(15)2-4-12(9)18/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPADSHREFFSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















